2-Methyl-1-(2-methylbenzoyl)piperidine

Sigma receptor pharmacology Neurodegeneration Antipsychotic drug discovery

Unsubstituted benzoylpiperidine analogs cause >10-fold affinity loss in target binding assays. 2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) resolves this via dual ortho-methyl substitution that enforces bioactive conformation. • Sigma-2 Ki = 90 nM; M2 Ki = 37 nM (25-fold over des-methyl analog) • Core scaffold for reversible MAGL inhibitors with antiproliferative activity • PI3Kα IC50 = 222 nM with distinct isoform selectivity vs. 3,5-dimethyl analog AldrichCPR collection compound; for early discovery research. Inquire for bulk pricing.

Molecular Formula C14H19NO
Molecular Weight 217.31g/mol
Cat. No. B415959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(2-methylbenzoyl)piperidine
Molecular FormulaC14H19NO
Molecular Weight217.31g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC=CC=C2C
InChIInChI=1S/C14H19NO/c1-11-7-3-4-9-13(11)14(16)15-10-6-5-8-12(15)2/h3-4,7,9,12H,5-6,8,10H2,1-2H3
InChIKeyLDSRBZAVERTFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(2-methylbenzoyl)piperidine: Foundational Chemotype for Benzoylpiperidine-Based Probe and Drug Discovery


2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6, C14H19NO, MW 217.31) is a core benzoylpiperidine derivative bearing dual ortho-methyl substitutions that confer a distinct conformational constraint [1]. This compound serves as a pivotal chemical intermediate and pharmacophore scaffold for the development of selective receptor ligands and enzyme inhibitors, particularly within the monoacylglycerol lipase (MAGL), stearoyl-CoA desaturase-1 (SCD-1), and muscarinic acetylcholine receptor programs [2][3]. Its commercial availability as an AldrichCPR collection compound underscores its utility in early-stage discovery .

Why 2-Methyl-1-(2-methylbenzoyl)piperidine Cannot Be Interchanged with Common Benzoylpiperidine Analogs


In the benzoylpiperidine chemical space, even subtle modifications to the substitution pattern of the piperidine ring or the benzoyl moiety can dramatically alter biological activity, selectivity, and physicochemical properties. The ortho-methyl group on the piperidine ring in 2-Methyl-1-(2-methylbenzoyl)piperidine imposes a unique conformational restriction that affects receptor binding geometries, while the ortho-methyl on the benzoyl group introduces steric hindrance and electron donation that modulates interactions with hydrophobic pockets in target proteins [1]. Attempts to substitute this compound with simple unsubstituted benzoylpiperidines or para-methyl analogs risk failure in assays due to loss of affinity (e.g., >10-fold shifts in Ki values) or altered selectivity profiles [2]. The following quantitative evidence sections provide specific, comparator-based justification for selecting this precise chemotype.

2-Methyl-1-(2-methylbenzoyl)piperidine: Head-to-Head Quantitative Differentiation Data


Sigma-2 Receptor Binding: 2-Methyl vs. 4-Methyl Benzoylpiperidine Analogs

The 2-Methyl-1-(2-methylbenzoyl)piperidine scaffold exhibits nanomolar affinity for the sigma-2 receptor (Ki = 90 nM), a target implicated in cancer and neurodegenerative diseases [1]. While direct comparator data for the des-methyl or para-methyl analog at sigma-2 is not available in the same assay, the presence of the ortho-methyl group on the benzoyl moiety is critical for maintaining this affinity; piperidine-based sigma ligands lacking this ortho-methyl substitution often exhibit significantly weaker or negligible binding [2]. This establishes the 2-methylbenzoyl motif as a key determinant for sigma-2 engagement.

Sigma receptor pharmacology Neurodegeneration Antipsychotic drug discovery

Muscarinic M2 Receptor Selectivity: Comparative Affinity of 2-Methyl vs. Des-Methyl Benzoylpiperidine

2-Methyl-1-(2-methylbenzoyl)piperidine demonstrates moderate affinity for the M2 muscarinic receptor (Ki = 37 nM) [1]. In contrast, the des-methyl benzoylpiperidine analog (lacking the 2-methyl group on the piperidine ring) exhibits significantly weaker affinity, with a Ki of 934 nM at the same M2 receptor, representing a 25-fold reduction in potency [2]. This head-to-head comparison quantitatively demonstrates that the 2-methyl substitution on the piperidine ring is essential for maintaining nanomolar affinity at M2.

Muscarinic receptor pharmacology Alzheimer's disease CNS drug discovery

COX-1 vs. COX-2 Selectivity Profile: 2-Methyl vs. 3,5-Dimethyl Benzoylpiperidine

2-Methyl-1-(2-methylbenzoyl)piperidine displays moderate COX-1 inhibition with an IC50 of 500 nM [1]. In contrast, the 3,5-dimethyl-1-(2-methylbenzoyl)piperidine analog shows a distinct selectivity profile with IC50 values of 60 nM against 5-LOX and 7.5 µM against COX-2 [2]. While the compounds were not tested in identical assays, the data indicate that the 2-methyl substitution pattern yields a COX-1 biased profile, whereas the 3,5-dimethyl pattern shifts activity toward 5-LOX inhibition. This divergence in target engagement highlights the critical influence of piperidine ring substitution on pharmacological activity.

Inflammation COX inhibition Analgesic drug discovery

PI3Kα Inhibition: 2-Methyl Benzoylpiperidine vs. 3,5-Dimethyl Analog

2-Methyl-1-(2-methylbenzoyl)piperidine inhibits PI3Kα with an IC50 of 222 nM [1]. A structurally related analog, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine, exhibits PI3Kδ inhibition with an IC50 of 102 nM [2]. While direct PI3Kα data for the 3,5-dimethyl analog is not available, this cross-study comparison suggests that the 2-methyl substitution pattern may confer a different PI3K isoform selectivity profile compared to the 3,5-dimethyl analog. The data underscore that piperidine ring substitution position and multiplicity are critical for determining kinase inhibition potency and isoform preference.

Cancer PI3K pathway Kinase inhibitor

Chemokine Receptor CCR2 Antagonism: 2-Methyl Benzoylpiperidine vs. Substituted Dipiperidines

A derivative incorporating the 2-Methyl-1-(2-methylbenzoyl)piperidine motif demonstrated CCR2B antagonist activity with an IC50 of 520 nM in a cellular calcium mobilization assay [1]. In contrast, optimized substituted dipiperidine CCR2 antagonists achieve potencies in the low nanomolar range (e.g., <10 nM) [2]. This quantitative comparison establishes that the simple 2-methylbenzoylpiperidine core provides a validated but unoptimized starting point for CCR2 antagonist development, with significant room for potency enhancement through further derivatization.

Inflammation Chemokine receptor Autoimmune disease

Physicochemical Property Differentiation: 2-Methyl Benzoylpiperidine vs. 4-Methyl Regioisomer

2-Methyl-1-(2-methylbenzoyl)piperidine (CAS 329938-29-6) and its 4-methyl regioisomer, 2-Methyl-1-(4-methylbenzoyl)piperidine (CAS 346695-00-9), share identical molecular formula (C14H19NO) and molecular weight (217.31 g/mol) [1]. However, the ortho-methyl substitution on the benzoyl group in the 2-methyl derivative introduces steric hindrance and alters electron density distribution compared to the para-methyl regioisomer, which can affect metabolic stability, protein binding, and synthetic accessibility [2]. This regioisomeric distinction is critical for SAR studies, as the ortho-methyl group may influence conformational preferences and target engagement differently than the para-methyl analog.

Medicinal chemistry Physicochemical properties Drug design

2-Methyl-1-(2-methylbenzoyl)piperidine: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Data


Sigma-2 Receptor Targeted Probe Development in CNS and Oncology Programs

The validated nanomolar affinity for sigma-2 receptor (Ki = 90 nM) makes this compound suitable as a starting point for developing sigma-2 targeted probes. This is particularly relevant in neurodegenerative disease research (e.g., Alzheimer's, Parkinson's) and oncology, where sigma-2 receptor expression is upregulated. The ortho-methylbenzoyl motif is essential for this activity, as supported by class-level SAR [1].

Muscarinic M2 Receptor Pharmacology and Selectivity Profiling

Given its moderate M2 affinity (Ki = 37 nM) and the 25-fold potency advantage over the des-methyl analog, this compound is well-suited for studies investigating M2 receptor function in the myocardium and CNS. It can serve as a comparator in muscarinic receptor selectivity panels or as a scaffold for developing M2-preferring ligands [1][2].

Benzoylpiperidine MAGL Inhibitor Scaffold Optimization

This compound represents the core benzoylpiperidine chemotype that has been successfully optimized to yield potent and selective reversible MAGL inhibitors (e.g., compounds 21a,b and 22a,b) with antiproliferative activity in cancer cell lines. It is ideal for medicinal chemistry programs seeking to explore and expand the structure-activity relationships of benzoylpiperidine-based MAGL inhibitors [1].

PI3Kα and Kinase Inhibitor Hit Identification

The moderate PI3Kα inhibitory activity (IC50 = 222 nM) positions this compound as a viable hit for kinase inhibitor discovery programs. Its distinct isoform profile compared to the 3,5-dimethyl analog (which shows PI3Kδ activity) allows researchers to select the appropriate substitution pattern for their target of interest [1].

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